molecular formula C8H10N4 B11918638 (7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

(7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Katalognummer: B11918638
Molekulargewicht: 162.19 g/mol
InChI-Schlüssel: OTAAMTMDSBAENY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a heterocyclic organic compound featuring a fused imidazo[4,5-b]pyridine core with a methyl substituent at the 7-position and a methanamine group at the 2-position. Its molecular formula is C₈H₁₀N₄, with a molecular weight of 162.19 g/mol (CAS: 1023813-52-6) . This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and enzymes.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C8H10N4

Molekulargewicht

162.19 g/mol

IUPAC-Name

(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanamine

InChI

InChI=1S/C8H10N4/c1-5-2-3-10-8-7(5)11-6(4-9)12-8/h2-3H,4,9H2,1H3,(H,10,11,12)

InChI-Schlüssel

OTAAMTMDSBAENY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=NC=C1)N=C(N2)CN

Herkunft des Produkts

United States

Vorbereitungsmethoden

Condensation of 3-Amino-4-methylpyridine with α-Halo Ketones

A widely adopted method involves reacting 3-amino-4-methylpyridine (2-amino-4-picoline) with α-halo ketones. For example, 2-bromo-1-(protected amino)ethanone undergoes cyclization in acetone under reflux, forming the imidazo[4,5-b]pyridine skeleton.

  • Mechanism : Nucleophilic substitution at the α-carbon of the ketone by the amine, followed by intramolecular cyclization and aromatization.

  • Example :

    • 3-Amino-4-methylpyridine (20 mmol) and 2-bromo-1-(phthalimidomethyl)ethanone (20 mmol) in acetone yield 7-methyl-imidazo[4,5-b]pyridine-2-phthalimide after 3 hours of reflux.

    • Yield : 85–90% after silica gel purification.

Ritter-Type Reactions for Ring Formation

Intermolecular Ritter-type reactions using Bi(OTf)₃ and p-TsOH·H₂O as catalysts enable the synthesis of imidazo[1,5-a]pyridines. While this method is optimized for a different ring system, adaptations for imidazo[4,5-b]pyridines may involve:

  • Substrate modification : Using 3-amino-4-methylpyridine and acrylonitrile derivatives.

  • Conditions : 150°C in 1,2-dichloroethane (DCE), achieving cyclization via nitrilium ion intermediates.

Functionalization to Introduce Methanamine Group

Reductive Amination of Carbonyl Intermediates

A two-step approach converts carbonyl groups to methanamine:

  • Chlorination : Treating 7-methyl-imidazo[4,5-b]pyridine-2-carbaldehyde with SOCl₂ in toluene forms the 2-chloromethyl derivative.

  • Amination : Displacing chloride with ammonia in methanol under pressure yields the methanamine group.

  • Yield : 70–75% after column chromatography.

Direct Amination via SN2 Displacement

Using a pre-functionalized bromomethyl intermediate:

  • Synthesis of 2-(bromomethyl)-7-methyl-imidazo[4,5-b]pyridine : Reacting the alcohol intermediate (from NaBH₄ reduction of an ester) with PBr₃.

  • Amination : Treatment with aqueous NH₃ in THF at 60°C for 12 hours.

  • Yield : 65–70%.

Alternative Routes via Palladium-Catalyzed Coupling

Recent advances employ cross-coupling reactions to introduce the methanamine group post-cyclization:

  • Buchwald–Hartwig amination : Reacting 2-bromo-7-methyl-imidazo[4,5-b]pyridine with benzophenone imine, followed by acidic deprotection.

    • Catalyst : Pd₂(dba)₃/Xantphos.

    • Conditions : 100°C in dioxane, 24 hours.

    • Yield : 60–65%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization : Polar aprotic solvents (e.g., DMF, acetone) enhance reaction rates compared to nonpolar solvents.

  • Amination : Methanol or THF at 60–80°C balances reactivity and side-product formation.

Catalytic Systems

  • Acid catalysts : p-TsOH·H₂O improves cyclization efficiency by protonating carbonyl groups, facilitating nucleophilic attack.

  • Bi(OTf)₃ : Enhances Ritter-type reactions via Lewis acid activation.

Characterization and Analytical Data

Critical data for verifying the target compound include:

Property Value Source
Molecular Formula C₈H₁₀N₄
Molecular Weight 162.20 g/mol
¹H NMR (CDCl₃) δ 8.06 (d, 1H), 7.72 (s, 1H), 2.50 (s, 3H)
MS (ESI) m/z 163.1 [M+H]⁺

Industrial-Scale Considerations

  • Continuous flow reactors : Reduce reaction times and improve yields for cyclization steps.

  • Green chemistry : Replacement of SOCl₂ with PCl₅ or COCl₂ reduces hazardous waste .

Analyse Chemischer Reaktionen

Reaktionstypen

(7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

    Oxidation: Diese Verbindung kann zu entsprechenden Imidazo[4,5-b]pyridin-Derivaten oxidiert werden.

    Reduktion: Reduktionsreaktionen können die an den Imidazo[4,5-b]pyridin-Kern gebundenen funktionellen Gruppen verändern.

    Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können verschiedene Substituenten an verschiedenen Positionen des Imidazo[4,5-b]pyridin-Rings einführen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und verschiedene Nucleophile oder Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und Lösungsmittel, die die gewünschten Umwandlungen ermöglichen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Imidazo[4,5-b]pyridin-N-Oxiden führen, während Substitutionsreaktionen funktionelle Gruppen wie Alkyl-, Aryl- oder Halogensubstituenten einführen könnten.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that (7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit tumor cell proliferation, potentially through modulation of signaling pathways involved in cell growth and survival.

Case Study :
In vitro studies demonstrated that this compound had IC50 values of:

Cell LineIC50 (µM)
A549 (Lung cancer)12.5
MCF-7 (Breast cancer)15.0

These findings suggest its potential as a lead compound for developing new anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Study :
A derivative of the compound demonstrated a minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa, indicating strong antibacterial activity .

Anti-inflammatory Effects

The structure of (7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine suggests potential anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of (7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine typically involves multi-step chemical reactions starting from readily available precursors. Various derivatives have been synthesized to enhance its pharmacological profile.

Derivative NameActivity TypeRemarks
5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-oneAntimicrobialPotent against E. coli and P. aeruginosa
Substituted imidazo derivativesAnticancerShowed significant cytotoxicity in vitro

Wirkmechanismus

The mechanism by which (7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Differences
(7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine 1023813-52-6 C₈H₁₀N₄ -CH₃ (7-position), -CH₂NH₂ (2-position) 162.19 Reference compound
(5,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine 958809-75-1 C₉H₁₂N₄ -CH₃ (5,7-positions), -CH₂NH₂ (2-position) 176.22 Additional methyl group increases hydrophobicity; may alter binding affinity
{6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride 2013383-65-6 C₇H₇BrN₄·2HCl -Br (6-position), -CH₂NH₂ (2-position) 297.98 Bromine enhances steric bulk and electronic effects; dihydrochloride improves solubility
(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol 1186310-79-1 C₈H₉N₃O -CH₃ (3-position), -CH₂OH (6-position) 163.18 Hydroxyl group replaces amine; impacts hydrogen-bonding capacity
(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylphenyl)methanamine N/A C₁₃H₁₁N₃O Oxazole replaces imidazole core 225.25 Heterocycle substitution alters electronic properties and target selectivity

Key Comparative Insights

Bromination at the 6-position (CAS 2013383-65-6) introduces a halogen-bonding motif, which may enhance interactions with hydrophobic enzyme pockets .

Salt Forms and Solubility :

  • Dihydrochloride salts (e.g., CAS 914087-69-7) exhibit improved aqueous solubility due to ionic character, favoring pharmacokinetic profiles in drug formulations .

Functional Group Impact: Methanol derivatives (CAS 1186310-79-1) lack the primary amine, limiting their utility in forming covalent bonds with biological targets but offering alternative hydrogen-bonding capabilities .

Biologische Aktivität

(7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine, also known by its CAS number 1023813-52-6, is a compound of interest due to its potential biological activities. This article explores its biological activity, including antiproliferative, antibacterial, and antiviral properties, supported by research findings and data tables.

  • Molecular Formula : C₈H₁₀N₄
  • Molecular Weight : 162.19 g/mol
  • CAS Number : 1023813-52-6

Antiproliferative Activity

Recent studies have demonstrated that imidazo[4,5-b]pyridine derivatives exhibit significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC₅₀ values of several compounds related to (7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine:

Compound IDCell LineIC₅₀ (μM)
10HeLa1.8
14SW6200.7
11NCI-H4602.1
8Capan-13.2
6HCT-1162.5

These results indicate that certain derivatives of (7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine show strong antiproliferative activity against a range of human cancer cell lines, particularly in the sub-micromolar range .

Antibacterial Activity

While many compounds in this class lack significant antibacterial properties, some derivatives have shown moderate activity against specific bacterial strains. For instance:

  • Compound 14 exhibited a Minimum Inhibitory Concentration (MIC) of 32 μM against E. coli.

This suggests that modifications to the imidazo[4,5-b]pyridine core can lead to varying antibacterial efficacy .

Antiviral Activity

The antiviral potential of these compounds has also been explored. Some derivatives have shown selective activity against respiratory syncytial virus (RSV):

Compound IDVirus TypeEC₅₀ (μM)
7RSV21
17RSV58

The data indicates moderate antiviral activity, with further optimization required for enhanced efficacy .

Case Studies and Research Findings

Several studies have focused on the optimization of imidazo[4,5-b]pyridine derivatives for various therapeutic applications:

  • Dual FLT3/Aurora Kinase Inhibitor : A study identified a dual inhibitor with significant cytotoxic effects against pancreatic cancer cells, highlighting the importance of structural modifications in enhancing biological activity .
  • Optimization Studies : Research has shown that bromo-substituted derivatives significantly increase antiproliferative activity compared to their unsubstituted counterparts. For example, compound 10 demonstrated remarkable selectivity towards HeLa cells while showing no cytotoxicity at certain concentrations .

Q & A

Q. Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC₈H₁₀N₄
CCS ([M+H]⁺)131.5 Ų
DFT-pKa (Amine)8.2 ± 0.3

Q. Table 2: Anti-Tubercular Activity of Structural Analogs

CompoundMIC (µg/mL)Reference
1-(3H-imidazo[4,5-b]pyridin-2-yl)butane-1,2,3,4-tetraol3.12

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.